2-Bromo-4,6-dichloropyridine

Catalog No.
S3320526
CAS No.
1060815-15-7
M.F
C5H2BrCl2N
M. Wt
226.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-dichloropyridine

CAS Number

1060815-15-7

Product Name

2-Bromo-4,6-dichloropyridine

IUPAC Name

2-bromo-4,6-dichloropyridine

Molecular Formula

C5H2BrCl2N

Molecular Weight

226.88

InChI

InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-5(8)9-4/h1-2H

InChI Key

PSHHIOYWDATHOT-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1Cl)Br)Cl

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)Cl

2-Bromo-4,6-dichloropyridine is a chemical compound with the molecular formula C5_5H2_2BrCl2_2N and a molecular weight of 226.89 g/mol. This compound features a pyridine ring substituted with bromine and chlorine atoms at the 2, 4, and 6 positions. It is characterized by its melting point of approximately 95 °C and a predicted boiling point of about 263.7 °C . The structure allows for potential halogen bonding interactions, which can influence its physical and chemical properties, making it of interest in various chemical applications.

There is no documented information regarding the mechanism of action for 2-Br-4,6-Cl-pyridine.

Since information on 2-Br-4,6-Cl-pyridine is limited, it's crucial to handle any halogenated heterocyclic compound with caution due to potential hazards:

  • Skin and eye irritant: Halogenated pyridines can irritate skin and eyes upon contact.
  • Respiratory irritant: Inhalation may cause respiratory irritation.
  • Potential toxicity: The specific toxicity of 2-Br-4,6-Cl-pyridine is unknown, but similar halogenated pyridines can exhibit varying degrees of toxicity.
  • The compound may be relatively new or not commercially available, limiting research efforts.
  • Research on the compound may not be published yet, potentially due to ongoing investigations or proprietary reasons.

Further Research Options

If you are interested in learning more about the scientific research applications of 2-Bromo-4,6-Dichloropyridine, here are some suggestions:

  • Conduct a search using scholarly databases like ScienceDirect, Scopus, or Web of Science. These databases index research publications from scientific journals. Your search terms could include "2-Bromo-4,6-Dichloropyridine" and relevant keywords like synthesis, properties, or applications.
  • Consider searching for patents mentioning 2-Bromo-4,6-Dichloropyridine. Patents describe inventions and sometimes disclose novel compounds and their potential uses []. Patent databases like Espacenet or USPTO can be helpful for this type of search [, ].

The chemical reactivity of 2-bromo-4,6-dichloropyridine is multifaceted. It can participate in several types of reactions, including:

  • Nucleophilic substitutions: The bromine atom is generally more reactive than chlorine, allowing for selective substitution reactions under appropriate conditions .
  • Cross-coupling reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, particularly with phenyl boronic acid, leading to the formation of various substituted pyridines .
  • Coordination chemistry: It acts as a ligand in the formation of transition metal complexes, such as those with copper(II), showcasing its utility in coordination chemistry.

Several synthesis methods have been reported for 2-bromo-4,6-dichloropyridine:

  • Halogenation: Starting from 4,6-dichloropyridine, bromination can be achieved using brominating agents under controlled conditions.
  • Cross-coupling reactions: Utilizing bromo-chloro intermediates in palladium-catalyzed cross-coupling reactions with various nucleophiles.
  • Nucleophilic substitution: The compound can also be synthesized through nucleophilic substitution methods that exploit the reactivity of the halogen substituents .

2-Bromo-4,6-dichloropyridine finds applications across various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In crystal engineering and the design of materials that leverage halogen bonding interactions.
  • Agricultural Chemicals: Potentially used in developing agrochemicals due to its structural properties.

Interaction studies involving 2-bromo-4,6-dichloropyridine have focused on its role as a ligand in metal complexes and its potential interactions within biological systems. Its ability to form coordination complexes enhances its utility in catalysis and materials science . Further studies are needed to elucidate specific interactions at the molecular level.

Several compounds share structural similarities with 2-bromo-4,6-dichloropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2,6-dichloropyridine98027-80-60.82
4-Bromo-2,6-dichloropyridin-3-amine1121586-37-50.82
4-(Bromomethyl)-2,6-dichloropyridine175204-45-20.75
2-Bromo-4-chloropyridine22918-01-0Similarity varies
2-BromopyridineVariousVaries

These compounds exhibit variations in their halogen substitution patterns and biological activities. The presence of multiple halogens in these structures provides unique properties that can be exploited for specific applications in synthesis and material science.

XLogP3

2.7

Dates

Modify: 2023-08-19

Explore Compound Types